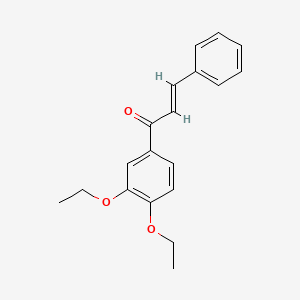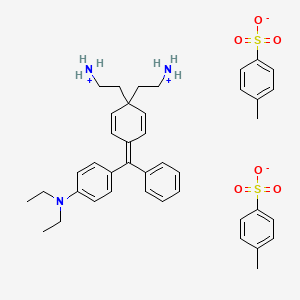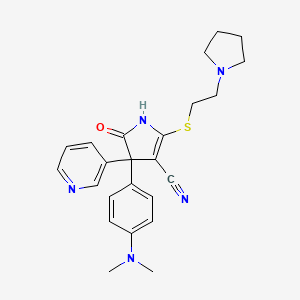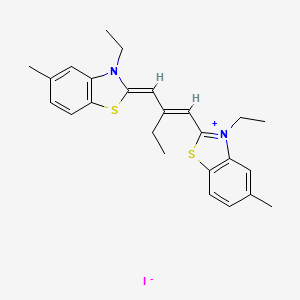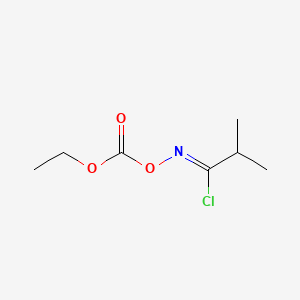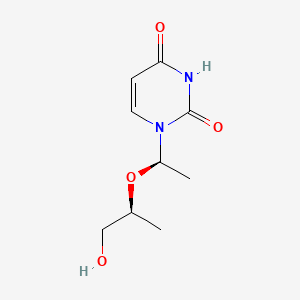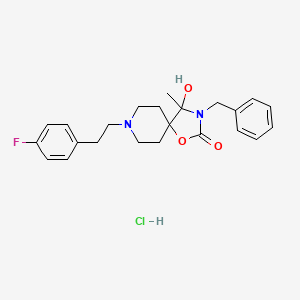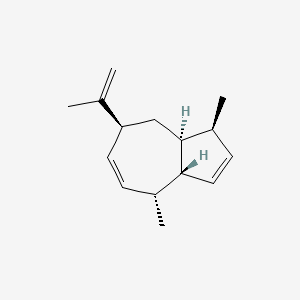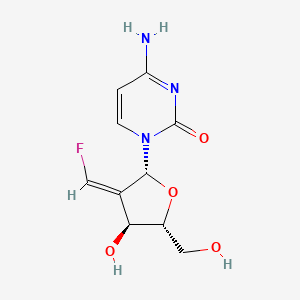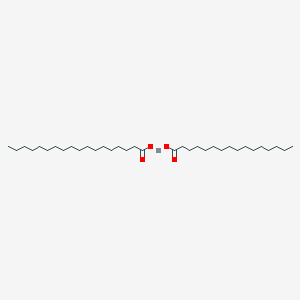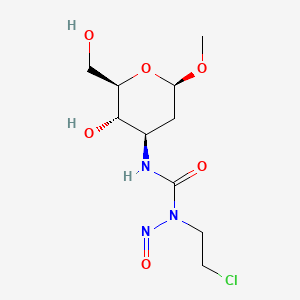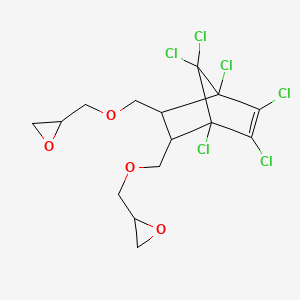
2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2,3-diyl)bis(methyleneoxymethylene))bisoxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myristamidopropyl dimethylamine . This compound is a fatty acid amidopropyl dimethylamine, which is primarily used in various industrial and cosmetic applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristamidopropyl dimethylamine is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid with dimethylaminopropylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of myristamidopropyl dimethylamine involves large-scale reactors where myristic acid and dimethylaminopropylamine are combined in the presence of a catalyst. The reaction mixture is heated to the required temperature, and the progress of the reaction is monitored. Once the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity myristamidopropyl dimethylamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Myristamidopropyl dimethylamine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents. These reactions can modify the functional groups present in the molecule.
Substitution: Myristamidopropyl dimethylamine can undergo substitution reactions where one or more of its functional groups are replaced by other groups. This is common in organic synthesis to create derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Myristamidopropyl dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is employed in the formulation of biological buffers and media to maintain the stability of biological molecules.
Medicine: Myristamidopropyl dimethylamine is used in the development of pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: It is widely used in the cosmetics industry as an antistatic agent, emulsifier, and conditioning agent in hair care and skin care products.
Mechanism of Action
The mechanism of action of myristamidopropyl dimethylamine involves its interaction with cellular membranes and proteins. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms, causing their destruction.
Comparison with Similar Compounds
Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.
Stearamidopropyl dimethylamine: Derived from stearic acid and used in similar applications.
Cocamidopropyl dimethylamine: Derived from coconut oil fatty acids and widely used in personal care products.
Uniqueness: Myristamidopropyl dimethylamine is unique due to its specific fatty acid chain length (myristic acid) which imparts distinct properties such as optimal hydrophobicity and emulsifying capabilities. This makes it particularly effective in formulations requiring a balance of hydrophilic and hydrophobic interactions.
Properties
CAS No. |
47385-50-2 |
|---|---|
Molecular Formula |
C15H16Cl6O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[[1,4,5,6,7,7-hexachloro-3-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C15H16Cl6O4/c16-11-12(17)14(19)10(6-23-2-8-4-25-8)9(5-22-1-7-3-24-7)13(11,18)15(14,20)21/h7-10H,1-6H2 |
InChI Key |
PLSOUCDUZDMQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



